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Compound of Interest

Compound Name: 6-methyl-3-Pyridineethanol

Cat. No.: B032638

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
6-methyl-3-pyridineethanol (CsH11NO), a key pyridine derivative with applications in
pharmaceutical and materials science research. This document is intended for researchers,
scientists, and drug development professionals, offering a detailed analysis of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While
experimental data from a centralized database was not available at the time of writing, this
guide presents a detailed prediction and interpretation of the expected spectra based on
fundamental principles and spectral data of analogous structures. This approach provides a
robust framework for researchers to understand, predict, and interpret the spectroscopic
characteristics of this molecule.

Molecular Structure and its Spectroscopic
Implications

6-methyl-3-pyridineethanol possesses a unique molecular architecture that dictates its
spectroscopic behavior. The structure features a pyridine ring, a versatile heterocyclic aromatic
system, substituted with a methyl group at the 6-position and an ethanol group at the 3-
position. This combination of an aromatic core, an alkyl substituent, and a primary alcohol
functional group gives rise to a distinct set of signals in NMR, characteristic absorption bands in
IR, and a predictable fragmentation pattern in MS.
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Molecular Structure:

Understanding the interplay of these structural features is paramount to interpreting the
spectroscopic data accurately. The electron-withdrawing nature of the pyridine nitrogen, the
electron-donating effect of the methyl group, and the characteristic signals of the ethanol chain
all contribute to the overall spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of
organic molecules. For 6-methyl-3-pyridineethanol, both *H and 13C NMR provide critical
information about the electronic environment of each nucleus.

Predicted *H NMR Spectral Data

The predicted *H NMR spectrum of 6-methyl-3-pyridineethanol in a common deuterated
solvent like CDCIs would exhibit distinct signals for the aromatic protons, the ethyl chain
protons, the methyl protons, and the hydroxyl proton.

Table 1: Predicted *H NMR Chemical Shifts and Coupling Constants for 6-methyl-3-
Pyridineethanol

Proton Assignment Prt?dicted Chemical Multiplicity Coupling Constant
Shift (0, ppm) (J, Hz)

H-2 (Aromatic) ~8.3 S

H-4 (Aromatic) ~7.5 d ~8.0

H-5 (Aromatic) ~7.1 d ~8.0

-CH:z- (Ethanol) ~3.9 t ~6.5

-CH:z- (Ethanol) ~2.9 t ~6.5

-CHs (Methyl) ~2.5 s

-OH (Hydroxyl) Variable (broad s) s

Expertise & Experience in Spectral Interpretation:
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The predicted chemical shifts are based on the electronic effects within the molecule. The
proton at the 2-position (H-2) is expected to be the most downfield due to its proximity to the
electronegative nitrogen atom and the deshielding effect of the aromatic ring current. The
protons at the 4 and 5-positions will appear as doublets due to coupling with each other. The
ethyl group protons will present as two triplets, a consequence of vicinal coupling. The methyl
group protons, being attached to the aromatic ring, will appear as a singlet. The chemical shift
of the hydroxyl proton is highly dependent on concentration, temperature, and solvent, and will
likely appear as a broad singlet.[1][2][3]

Predicted **C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted 13C NMR Chemical Shifts for 6-methyl-3-Pyridineethanol

Carbon Assignment Predicted Chemical Shift (8, ppm)
C-2 (Aromatic) ~158

C-6 (Aromatic) ~157

C-4 (Aromatic) ~137

C-3 (Aromatic) ~133

C-5 (Aromatic) ~121

-CH:z- (Ethanol) ~62

-CH:z- (Ethanol) ~35

-CHs (Methyl) ~24

Expertise & Experience in Spectral Interpretation:

The aromatic carbons exhibit chemical shifts in the typical downfield region for pyridines. The
carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded. The carbons
of the ethanol side chain and the methyl group appear in the upfield aliphatic region. These
predicted values are instrumental for confirming the carbon framework of synthesized 6-
methyl-3-pyridineethanol.[4][5]
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Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for
reliable data.

Protocol for tH and 3C NMR Spectroscopy:
e Sample Preparation:
o Accurately weigh approximately 5-10 mg of 6-methyl-3-pyridineethanol.

o Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDClz, DMSO-ds) in a clean,
dry NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).[2][3]

e Instrument Setup:

o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion
and resolution.

o Shim the magnetic field to achieve optimal homogeneity.
o Tune and match the probe for the respective nucleus (*H or 3C).
» Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typical
parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

o For 3C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon
signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise
ratio.

» Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID).
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o Phase the spectrum to obtain pure absorption lineshapes.

o Calibrate the chemical shift scale using the TMS signal.

o Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

Diagram 1: NMR Experimental Workflow

Sample Preparation

Dissolve in Instrument Setup . . .
(Welgh Samp\e)—b[Demerate " vaeng—»(md TMSJH[(SWM Tune, Ma‘chJ—’(Acqulre FID Q: rrrrrr Translorm)—»[Phasmg & Callbratmnj—>Qn egration & Analysis

Data Acquisition Data Processing

Click to download full resolution via product page
Caption: Workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of 6-methyl-3-pyridineethanol is expected to show characteristic
absorption bands for the O-H, C-H, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Bands for 6-methyl-3-Pyridineethanol

. Predicted Absorption .
Functional Group Intensity
Range (cm™?)

O-H (Alcohol) 3600 - 3200 Strong, Broad
C-H (Aromatic) 3100 - 3000 Medium

C-H (Aliphatic) 3000 - 2850 Medium

C=N, C=C (Pyridine Ring) 1600 - 1450 Medium to Strong
C-0O (Alcohol) 1260 - 1000 Strong
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Expertise & Experience in Spectral Interpretation:

The most prominent feature in the IR spectrum will be the broad O-H stretching band of the
alcohol group, its broadness resulting from hydrogen bonding.[6] The C-H stretching vibrations
for the aromatic and aliphatic portions of the molecule will appear at their characteristic
frequencies. The pyridine ring will exhibit several bands in the fingerprint region due to C=N
and C=C stretching vibrations. A strong C-O stretching band will also be present, confirming the
presence of the alcohol functionality.[7]

Experimental Protocol for IR Spectroscopy

For a liquid sample like 6-methyl-3-pyridineethanol, Attenuated Total Reflectance (ATR) or
transmission IR spectroscopy are suitable techniques.

Protocol for ATR-FTIR Spectroscopy:

Instrument Preparation:
o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

o Record a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

Sample Application:

o Place a small drop of 6-methyl-3-pyridineethanol directly onto the ATR crystal, ensuring
complete coverage of the crystal surface.

Data Acquisition:

o Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-
noise ratio.

Data Analysis:

o The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber
(cm™1).
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o Identify and label the characteristic absorption bands corresponding to the functional
groups in the molecule.

Diagram 2: ATR-FTIR Experimental Setup
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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